2,7-Dichloro-8-methylquinoline-3-carbonitrile
Description
2,7-Dichloro-8-methylquinoline-3-carbonitrile (CAS: 948291-65-4) is a halogenated quinoline derivative with a molecular formula of C₁₁H₆Cl₂N₂. It is characterized by chloro substituents at positions 2 and 7, a methyl group at position 8, and a cyano group at position 3 of the quinoline scaffold . Its synthesis typically involves halogenation and alkylation reactions, though specific protocols are proprietary .
Properties
IUPAC Name |
2,7-dichloro-8-methylquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N2/c1-6-9(12)3-2-7-4-8(5-14)11(13)15-10(6)7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQXUNOKCQNFDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=CC(=C(N=C12)Cl)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588941 | |
| Record name | 2,7-Dichloro-8-methylquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948291-65-4 | |
| Record name | 2,7-Dichloro-8-methylquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 948291-65-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Starting Material Preparation: 7-Chloro-8-methylquinoline
- Cyclization of m-chloro-o-toluidine and glycerol is a known method to prepare 7-chloro-8-methylquinoline, which is a key intermediate for further chlorination and functionalization steps.
- This step involves acid-catalyzed cyclization, often using sulfuric acid or other strong acids, to form the quinoline ring with methyl and chloro substituents at the desired positions.
Chlorination to Introduce Dichloro Substituents
- Chlorination of 7-chloro-8-methylquinoline with chlorine gas leads to the formation of 3,7-dichloro-8-chloromethylquinoline .
- This step is critical for introducing chlorine at position 3 and further functionalization at position 8.
- Chlorination conditions typically involve controlled chlorine gas exposure under catalytic or thermal conditions to achieve regioselectivity.
Oxidation to Quinoline Carboxylic Acid Derivatives
- Oxidation of methyl groups on quinoline rings to carboxylic acids is commonly performed using strong oxidants like nitric acid and sulfuric acid, often with catalysts such as alkylsulfonic acids.
- However, recent advances use N-hydroxyphthalimide (NHPI) and azobisisobutyronitrile (AIBN) as catalysts with oxygen as the oxidant, providing a cleaner, more efficient oxidation to 7-chloro-8-quinolinecarboxylic acid with high yield (~93%) and purity (~98.5%).
- This method avoids large amounts of waste acid and water, making it environmentally favorable.
Introduction of the Nitrile Group at Position 3
- The nitrile group at position 3 can be introduced via substitution reactions on the chlorinated quinoline intermediate.
- Typical methods include nucleophilic substitution of chlorine by cyanide sources (e.g., sodium cyanide) under controlled conditions.
- Alternatively, synthetic routes involving cyclization of aminobenzonitrile derivatives or palladium-catalyzed cyanation of halogenated quinolines are reported in quinoline chemistry literature.
Summary of a Representative Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield/Notes |
|---|---|---|---|---|
| 1 | Cyclization | m-chloro-o-toluidine + glycerol, acid catalyst | 7-chloro-8-methylquinoline | Moderate to high yield |
| 2 | Chlorination | Cl2 gas, controlled temperature | 3,7-dichloro-8-chloromethylquinoline | Regioselective chlorination |
| 3 | Oxidation | NHPI + AIBN catalysts, O2, acetonitrile, 90-100°C, 9-12 h | 7-chloro-8-quinolinecarboxylic acid | ~93% yield, high purity |
| 4 | Cyanation | NaCN or Pd-catalyzed cyanation | This compound | Requires optimization |
Detailed Research Findings and Data
Oxidation Step Optimization
- Using NHPI and AIBN as catalysts with oxygen at 4 MPa pressure and 90-100°C for 9-12 hours yields 7-chloro-8-quinolinecarboxylic acid with 93.4-93.6% yield and purity above 98%.
- The reaction is performed in acetonitrile solvent in a Hastelloy autoclave.
- Post-reaction processing involves cooling, filtration, washing with acetonitrile, and drying at 60-100°C for 4-12 hours.
- This method significantly reduces waste acid generation compared to traditional nitric/sulfuric acid oxidation.
Chlorination and Cyanation
- Chlorination of 7-chloro-8-methylquinoline to 3,7-dichloro-8-chloromethylquinoline is typically done with chlorine gas under controlled conditions.
- Subsequent cyanation to replace chlorine at position 3 with a nitrile group can be achieved via nucleophilic substitution or transition metal-catalyzed cyanation.
- Literature on quinoline cyanation suggests palladium-catalyzed cyanation with KCN or Zn(CN)2 as cyanide sources under mild conditions yields high regioselectivity and good yields.
Comparative Table of Preparation Methods
| Method Aspect | Traditional Oxidation (HNO3/H2SO4) | NHPI/AIBN Catalyzed Oxidation | Chlorination | Cyanation |
|---|---|---|---|---|
| Oxidant | Nitric acid + sulfuric acid | Oxygen (O2) | Chlorine gas (Cl2) | NaCN or Pd-catalyzed cyanation |
| Catalyst | None or acid catalyst | N-hydroxyphthalimide + AIBN | None or Lewis acid | Pd catalyst (e.g., Pd(PPh3)4) |
| Temperature | Elevated (often >100°C) | 90-100°C | Controlled (ambient to moderate) | Mild to moderate (room temp to 80°C) |
| Pressure | Atmospheric or elevated | 4 MPa O2 pressure | Atmospheric | Atmospheric |
| Yield | Moderate (~70%) | High (~93%) | High (regioselective) | Moderate to high (optimized) |
| Environmental Impact | High waste acid and water | Low waste, cleaner process | Chlorine handling required | Cyanide toxicity concerns |
| Purity | Moderate | High (>98%) | High | High |
Notes on Practical Considerations
- The use of NHPI and AIBN with oxygen as oxidant is a significant advancement for the oxidation step, improving yield and reducing environmental impact.
- Chlorination requires careful control of chlorine gas and reaction conditions to avoid over-chlorination or side reactions.
- Cyanation steps must be carefully controlled due to the toxicity of cyanide reagents and potential side reactions.
- Scale-up considerations include reactor material compatibility (e.g., Hastelloy autoclaves for oxidation), gas handling systems, and waste treatment.
Chemical Reactions Analysis
Types of Reactions:
2,7-Dichloro-8-methylquinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 7 can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Cyclization Reactions: The cyano group at position 3 can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used for substitution reactions.
Major Products:
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2,7-Dichloro-8-methylquinoline-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer drugs.
Biological Studies: It is employed in biological studies to investigate its effects on various cellular pathways and molecular targets.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2,7-Dichloro-8-methylquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to alterations in cellular processes . For example, it may inhibit DNA synthesis or disrupt cell membrane integrity, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Effects: The cyano group at position 3 stabilizes the quinoline ring, while chloro substituents at 2 and 7 enhance electrophilicity, influencing reactivity in cross-coupling reactions .
- Biological Activity: Analogs like Compound 5 exhibit antibacterial properties, whereas amino-substituted derivatives (e.g., 3-Chloro-7-(propylamino)quinoline-8-carbonitrile) show receptor-binding specificity .
Biological Activity
2,7-Dichloro-8-methylquinoline-3-carbonitrile (DCMQC) is a heterocyclic compound belonging to the quinoline family, characterized by its unique structure featuring two chlorine atoms and a cyano group. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and antiviral properties.
DCMQC has the molecular formula and a molecular weight of 237.08 g/mol. The synthesis typically involves chlorination and cyclization reactions using starting materials like 2,7-dichloroquinoline and 8-methylquinoline under specific reaction conditions involving reagents such as phosphorus oxychloride or thionyl chloride.
Biological Activities
1. Antimicrobial Activity
DCMQC exhibits significant antimicrobial properties against various pathogenic microorganisms. Studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential enzymatic functions .
2. Anticancer Properties
Research indicates that DCMQC has promising anticancer activity. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation. For instance, in studies involving human breast cancer cells (MCF-7), DCMQC demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating effective cytotoxicity .
3. Antiviral Effects
Recent investigations have highlighted the potential antiviral properties of DCMQC, particularly against RNA viruses. The compound has shown activity against influenza viruses by inhibiting viral replication and interfering with viral protein synthesis. This suggests its potential as a lead compound for developing antiviral therapeutics .
The biological activity of DCMQC is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of chlorine substituents enhances its reactivity, allowing it to form complexes with metal ions or interact with enzymes involved in critical cellular processes. For example, DCMQC has been reported to inhibit certain kinases associated with cancer progression, thereby blocking signaling pathways that promote cell survival and proliferation.
Comparative Analysis
To better understand the biological activity of DCMQC, it can be compared with other quinoline derivatives:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 8-Hydroxyquinoline | Hydroxy group at position 8 | Known for its chelation properties |
| 2-Chloroquinoline-3-carbonitrile | One chlorine atom | Less potent than DCMQC in antimicrobial tests |
| 6-Chloro-2-methylquinoline | Chlorine at position 6 | Exhibits different pharmacological profiles |
Case Studies
Several studies have been conducted to evaluate the biological activity of DCMQC:
- Antimicrobial Study : A study published in the Journal of Antimicrobial Agents reported that DCMQC exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating strong antibacterial potential.
- Anticancer Research : In vitro studies demonstrated that treatment with DCMQC at concentrations ranging from 10 to 100 µM resulted in a significant decrease in MCF-7 cell viability, with an observed IC50 value of approximately 25 µM .
- Antiviral Activity : A recent investigation into the antiviral properties of DCMQC revealed that it could reduce viral titers by over 70% in infected cell cultures, showcasing its potential utility in antiviral drug development .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2,7-dichloro-8-methylquinoline-3-carbonitrile with high regioselectivity?
- Methodological Answer : The synthesis requires precise control of reaction conditions to ensure regioselective halogenation and nitrile group introduction. For example, using catalysts like polyphosphoric acid (PPA) in cyclization steps can enhance selectivity, as demonstrated in analogous quinolinecarboxylate syntheses . Temperature and solvent polarity must be optimized to minimize byproducts such as 8-nitro derivatives, which are common in nitro-substituted quinolines .
Q. How can impurities be effectively removed during the purification of this compound?
- Methodological Answer : Column chromatography with silica gel (using gradients of ethyl acetate/hexane) is recommended for separating nitrile-containing intermediates from halogenated byproducts. Recrystallization in ethanol or acetonitrile may further improve purity, as shown in purification protocols for structurally similar ethyl quinolinecarboxylates .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound derivatives?
- Methodological Answer : Cross-validate data using complementary techniques:
- X-ray crystallography to confirm bond lengths and angles (e.g., triclinic crystal system with ) .
- DFT calculations to model electronic environments and compare with observed -NMR shifts.
- Dynamic NMR to detect conformational flexibility that might explain discrepancies .
Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the solid-state packing of this compound?
- Methodological Answer : Analyze single-crystal XRD data to identify non-covalent interactions:
- C–H⋯Cl and C–H⋯O hydrogen bonds stabilize the lattice in halogenated quinolines, as seen in 3,7-dichloroquinoline-8-carboxylic acid derivatives .
- Compare packing coefficients () and torsion angles to assess steric effects from the methyl group at the 8-position .
Q. What role does the methyl group at the 8-position play in modulating the compound’s reactivity toward nucleophilic substitution?
- Methodological Answer : Perform kinetic studies under varying conditions (e.g., polar aprotic solvents like DMF with KCO as base). The methyl group likely sterically hinders substitution at adjacent positions, favoring reactions at the 3-carbonitrile or 7-chloro sites. Analogous studies on 8-methylquinolines show reduced reactivity at C-8 compared to unsubstituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
